molecular formula C16H12Cl2N2O2S B5026066 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B5026066
M. Wt: 367.2 g/mol
InChI Key: BKZVNCJQINIWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, also known as DMBAA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. This inhibition leads to the activation of proapoptotic genes and the induction of apoptosis. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are believed to contribute to the pathogenesis of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce the expression of anti-apoptotic proteins. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival. Additionally, this compound has exhibited antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential applications in various fields. However, there are also limitations to its use, including its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. In cancer research, further studies are needed to determine the efficacy of this compound in vivo and to identify potential synergistic effects with other anticancer agents. In neurodegenerative diseases, further studies are needed to determine the optimal dose and duration of treatment and to identify potential side effects. Additionally, further studies are needed to explore the antimicrobial activity of this compound and its potential applications in the field of antimicrobial resistance.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. The synthesis method of this compound involves a multistep process that has been optimized to improve the yield and purity of the compound. This compound has been studied for its potential applications in cancer research, neurodegenerative diseases, and antimicrobial activity. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. This compound has various biochemical and physiological effects, and there are advantages and limitations to its use in lab experiments. There are several future directions for the study of this compound, including further studies in cancer research, neurodegenerative diseases, and antimicrobial activity.

Synthesis Methods

2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with 2-aminothiophenol to form 2-(2,4-dichlorophenoxy)benzothiazole. This intermediate is then reacted with acetic anhydride and methylamine to produce this compound. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has exhibited antimicrobial activity against various bacterial strains.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c1-9-2-4-12-14(6-9)23-16(19-12)20-15(21)8-22-13-5-3-10(17)7-11(13)18/h2-7H,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZVNCJQINIWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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